3'-(Benzyloxy)-6-methoxy-[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of a benzyloxy group, a methoxy group, and a carbonitrile group attached to a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps. One common method includes the Suzuki coupling reaction between 2-benzyloxy-1-bromine-3-nitrobenzene and 3-carboxyphenylboronic acid, followed by hydrogenation and debenzylation under the catalysis of palladium on carbon (Pd/C) . This method is advantageous due to the availability of raw materials and relatively mild reaction conditions.
Industrial Production Methods
For industrial production, the same synthetic route can be scaled up. The use of palladium-catalyzed coupling reactions is common in industrial settings due to their efficiency and high yield. The process involves careful control of reaction conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group in the precursor can be reduced to an amino group using hydrogenation.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Benzoic acids.
Reduction: Amino derivatives.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which 3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile exerts its effects is related to its ability to interact with specific molecular targets. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-[1,1’-biphenyl]-3-ol
- 6-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-4,6-dichloro-3-methylphenol
- 2-((4-(Benzyloxy)-2-hydroxybenzylidene)amino)-6-chloro-4-nitrophenol
Uniqueness
3’-(Benzyloxy)-6-methoxy-[1,1’-biphenyl]-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-methoxy-3-(3-phenylmethoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-23-21-11-10-17(14-22)12-20(21)18-8-5-9-19(13-18)24-15-16-6-3-2-4-7-16/h2-13H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYAEIGKQLKEHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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